N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-4-3-7-18(20)14-26-23(29)24(30)27-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKOPSGLUMRPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes the formation of tetrahydroisoquinoline derivatives through methods such as reductive amination and coupling reactions. For instance, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized using Suzuki coupling followed by cyclization techniques .
Biological Activity
The biological activity of this compound has been linked to various pharmacological effects:
1. Enzyme Inhibition
Research indicates that related tetrahydroisoquinoline derivatives exhibit inhibitory effects on various enzymes:
- Cathepsin B and Calpain-2 : These are cysteine proteases involved in apoptosis and cellular signaling pathways. Inhibition of these enzymes may contribute to anti-cancer activity .
2. Antiepileptic Effects
The modulation of sodium and potassium channels has been noted in related compounds, suggesting potential antiepileptic properties. This action may help stabilize neuronal excitability .
3. Interaction with Receptors
Tetrahydroisoquinolines have been characterized as ligands for:
- Estrogen receptors : This interaction could influence hormonal pathways and offer therapeutic avenues in hormone-related conditions.
- G-protein coupled receptors (GPCRs) : These receptors play crucial roles in various physiological processes and are common drug targets .
Case Studies
Several studies have highlighted the biological implications of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study demonstrated that tetrahydroisoquinoline derivatives effectively inhibited tumor growth in vitro by blocking P-glycoprotein (P-gp) efflux pumps in cancer cells. This mechanism enhances the retention of chemotherapeutic agents within the cells .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The compounds showed a significant reduction in reactive oxygen species (ROS), indicating their potential as neuroprotective agents .
Data Tables
The following table summarizes key biological activities associated with this compound and related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s design shares key features with several acetamide derivatives documented in the literature:
Key Comparative Insights
- Pharmacological Potential: The tetrahydroisoquinoline moiety in the target compound is structurally analogous to opioid agonists (e.g., morphine derivatives), suggesting possible central nervous system (CNS) interactions. This contrasts with 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which is tailored for antibacterial use due to its thiazole group .
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions, similar to the methods for N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., refluxing with triethylamine in acetonitrile) . However, introducing tetrahydroisoquinoline and thiophene groups may require specialized catalysts or protective groups.
- Crystallographic Behavior : Unlike 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms hydrogen-bonded dimers , the bulkier substituents in the target compound may hinder crystallization, necessitating advanced techniques like SHELX-based refinement for structural analysis .
Computational Predictions
Density functional theory (DFT) studies, as described in and , could predict the compound’s electronic properties, such as HOMO-LUMO gaps and dipole moments, which influence reactivity and solubility. For example, the electron-rich thiophene and tetrahydroisoquinoline groups may lower the LUMO energy, enhancing nucleophilic reactivity .
Research Findings and Challenges
- Bioactivity Gaps: While substituted acetamides in and show antimicrobial activity, the target compound’s bioactivity remains unverified. Its tetrahydroisoquinoline group may confer unique receptor-binding profiles warranting in vitro testing.
- Synthetic Yield Optimization : reports >90% yields for similar acetamides using triethylamine-mediated coupling , but the target compound’s steric hindrance may reduce efficiency.
- Environmental Impact: Unlike herbicidal chloroacetamides (e.g., alachlor) , the target compound’s environmental persistence is unknown but critical for regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
